molecular formula C14H12N4S2 B12001393 4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12001393
M. Wt: 300.4 g/mol
InChI Key: FCCYXZBUCJATNI-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiol group and a thienyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Thioethers or thioesters.

Mechanism of Action

The mechanism of action of 4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the thienyl group.

    3-methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the triazole and thiol groups.

Uniqueness

4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the triazole, thiol, and thienyl groups in a single molecule. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c1-10-7-8-20-12(10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+

InChI Key

FCCYXZBUCJATNI-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.